molecular formula C12H16O B1594164 Cyclohexyl phenyl ether CAS No. 2206-38-4

Cyclohexyl phenyl ether

Cat. No. B1594164
CAS RN: 2206-38-4
M. Wt: 176.25 g/mol
InChI Key: OSAOIDIGMBDXED-UHFFFAOYSA-N
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Description

Cyclohexyl phenyl ether is an alkyl aryl ether . It undergoes thermolysis and aquathermolysis reactions to yield 1-methylcyclopentene and phenol as major products .


Synthesis Analysis

Cyclohexyl phenyl ether can be synthesized from cyclohexyl bromide and phenol . It can also be prepared from 2-cyclohexen-1-one via oxidative aromatization in the presence of VO (OEt)Cl 2 and cyclohexanol .


Molecular Structure Analysis

The molecular structure of Cyclohexyl phenyl ether can be viewed using Java or Javascript .


Chemical Reactions Analysis

Cyclohexyl phenyl ether undergoes thermolysis and aquathermolysis reactions to yield 1-methylcyclopentene and phenol as major products .


Physical And Chemical Properties Analysis

Cyclohexyl phenyl ether has a refractive index of 1.525 (lit.) . It has a boiling point of 127-128 °C/15 mmHg (lit.) and a density of 1.078 g/mL at 25 °C (lit.) .

Scientific Research Applications

Thermolysis and Aquathermolysis Reactions

  • Scientific Field: Organic Chemistry
  • Summary of Application: Cyclohexyl phenyl ether undergoes thermolysis and aquathermolysis reactions to yield 1-methylcyclopentene and phenol as major products .
  • Results or Outcomes: The major products of the thermolysis and aquathermolysis reactions are 1-methylcyclopentene and phenol .

Reductive Insertion of Alcohols into Aryl Ether Bonds

  • Scientific Field: Catalysis and Green Chemistry
  • Summary of Application: Cyclohexyl phenyl ether is used in a palladium-catalyzed reductive insertion of alcohols into aryl ether bonds .
  • Methods of Application: The aromatic C-O bond is cleaved by reductive solvolysis, which is initiated by Pd-catalyzed partial hydrogenation of one phenyl ring to form an enol ether. The enol ether reacts rapidly with alcohols to form a ketal, which generates 1-cyclohexenyl-O-R by eliminating phenol or an alkanol. Subsequent hydrogenation leads to cyclohexyl-O-R .
  • Results or Outcomes: The process results in the cleavage of the C-O bond of aryl ethers (diphenyl ether and cyclohexyl phenyl ether) by alcohols (R-OH) in H2 .

Safety And Hazards

Cyclohexyl phenyl ether is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

cyclohexyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAOIDIGMBDXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176548
Record name Benzene, (cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl phenyl ether

CAS RN

2206-38-4
Record name Benzene, (cyclohexyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclohexyloxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a pressure vessel phenyl acetate (126 μL, 1 mmol, 1 eq) was added and diluted with cyclohexane (1.080 mL, 10 mmol, 10 eq). To this stirring solution was added 1 mol % of a stock solution of {[Cl2NN]Cu}2(benzene) from the catalyst stock solution described in Example 4 (200 μL=0.01 mmol). After adding of tert-butyl peroxide (220 μL, 1.2 mmol), the pressure vessel was sealed and heated to 90° C. for 24 hr. The catalyst was separated by exposing the mixture to air and filtering through Celite®. After removing cyclohexane under vacuum, the residue was analyzed by 1H NMR and GC/MS to determine the yield and consumption of starting materials.
Quantity
126 μL
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two
[Compound]
Name
{[Cl2NN]Cu}2(benzene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
220 μL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
L Ronchin, A Vavasori, L Toniolo - Journal of Molecular Catalysis A …, 2012 - Elsevier
… out that cyclohexyl phenyl ether, and … cyclohexyl phenyl ether in the presence of both CH 3 SO 3 H and sulfonic resins. In particular, we investigate the role of the cyclohexyl phenyl ether …
Number of citations: 28 www.sciencedirect.com
M Siskin, G Brons, AR Katritzky, R Murugan - Energy & Fuels, 1990 - ACS Publications
… Both products were from the same starting material: cyclohexyl phenyl ether (18). Since these compounds are isomeric with the starting ether, they were assigned as 2- and 4-…
Number of citations: 52 pubs.acs.org
M Wang, OY Gutiérrez, DM Camaioni… - Angewandte …, 2018 - Wiley Online Library
… is competitive with hydrogenation and occurs even in the absence of catalyst (Figure 2), we conclude that the C−O bonds in diphenyl ether and cyclohexyl phenyl ether are cleaved via …
Number of citations: 29 onlinelibrary.wiley.com
GD Richmond, W Spendel - Tetrahedron Letters, 1973 - Elsevier
11 That these results are not fortultous 1s indicated by the observation that (1) gives predominantly the less stable alkene with abstraction of the more acidic hydrogen (p3mary vs. …
Number of citations: 4 www.sciencedirect.com
GS Chandler, WHF Sasse - Australian Journal of Chemistry, 1963 - CSIRO Publishing
… One involves the formation of cyclohexyl phenyl ether (11) which is subsequently cleaved to give cyclohexanol and benzene. In the alternative scheme fission of one of the carbon-…
Number of citations: 19 www.publish.csiro.au
VP Raje, RP Bhat, SD Samant - Journal of Molecular Catalysis A: Chemical, 2005 - Elsevier
… the formation of cyclohexyl phenyl ether. Cyclohexylation of … (3a + 4a), cyclohexyl phenyl ether (5a) was also formed. 5a … of cyclohexanol as well as cyclohexyl phenyl ether. Although Hβ-…
Number of citations: 14 www.sciencedirect.com
X Yang, Z Zhang, P Shao, A Rezayan, D Wu… - Chemical Engineering …, 2023 - Elsevier
… Another pathway is partial hydrogenation of the benzene ring to form cyclohexyl phenyl ether (CPE), followed by hydrogenolysis of the C–O bond to produce phenol and cyclohexane. …
Number of citations: 0 www.sciencedirect.com
L Zhang, Y Wang, Y Yang, B Zhang, S Wang, J Lin… - Catalysis Today, 2021 - Elsevier
… of dicyclohexyl ether and cyclohexyl phenyl ether (Fig. 5a), … , while the intermediate cyclohexyl phenyl ether was significantly … products (cyclohexyl phenyl ether and dicyclohexyl ether), …
Number of citations: 11 www.sciencedirect.com
W Jiang, JP Cao, NY Yao, JX Xie, L Zhao… - Industrial & …, 2022 - ACS Publications
… The product distribution was more complicated with the presence of cyclohexane, cyclohexanol, OCE, and cyclohexyl phenyl ether (CPE). During the whole process, the selectivity of …
Number of citations: 3 pubs.acs.org
J He, C Zhao, D Mei, JA Lercher - Journal of catalysis, 2014 - Elsevier
… One was partial hydrogenation forming cyclohexyl phenyl ether, … , the rate of cyclohexyl phenyl ether conversion 0.8 mol mol Ni … , cyclohexanol, and cyclohexyl phenyl ether during the …
Number of citations: 116 www.sciencedirect.com

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